9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-N,N-dimethyl-
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Overview
Description
9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a 3-aminobenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a 3-aminobenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzyl-phenyl-
C61
-butyrate : A fullerene derivative with similar structural features.
3-Aminobenzyl alcohol: A related compound with a hydroxyl group instead of the purine ring.
Uniqueness
9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its combination of a purine ring with a 3-aminobenzyl group and N,N-dimethyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
115204-50-7 |
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Molecular Formula |
C14H16N6 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
9-[(3-aminophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H16N6/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7,15H2,1-2H3 |
InChI Key |
KILDTODMWLBVMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)N |
Origin of Product |
United States |
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